![molecular formula C24H20N2O5S B2611494 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate CAS No. 851092-70-1](/img/structure/B2611494.png)
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole-based compounds that have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate is not fully understood. However, it has been proposed to act through inhibition of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation and pain. It has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. It has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Additionally, it has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in animal models of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents. It has also been shown to have low toxicity in animal studies. However, there are some limitations to its use in lab experiments. It has poor aqueous solubility, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help to better understand its pharmacological properties and potential therapeutic applications. Another direction is to develop more efficient synthesis methods to improve its yield and purity. Additionally, it can be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate has been reported in the literature. It involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methyl-1-phenyl-4-aminopyrazole in the presence of a base such as triethylamine. The resulting product is then treated with phenylsulfonyl chloride to form the final compound.
Applications De Recherche Scientifique
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been reported to have antitumor activity against various cancer cell lines. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-17-22(32(28,29)21-11-7-4-8-12-21)23(26(25-17)19-9-5-3-6-10-19)31-24(27)18-13-15-20(30-2)16-14-18/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERAMXHHJYNCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.